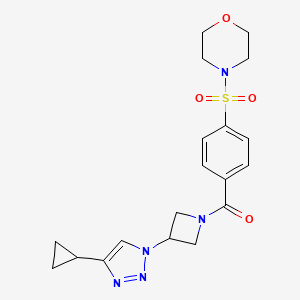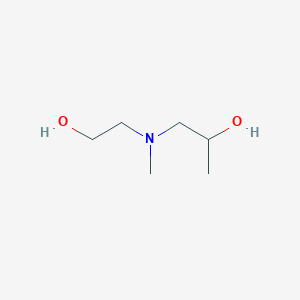![molecular formula C23H15F4N3O2 B3019604 2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898436-81-2](/img/structure/B3019604.png)
2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic molecule that appears to be designed for potential biological activity, possibly as an antitumor agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps . Similarly, another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized using a condensation reaction of 4-fluoro-2-isocyanato-1-methylbenzene with the same indazole amine . These methods suggest that the target compound could also be synthesized through a similar pathway, involving the appropriate isocyanato-substituted benzene and amine precursors.
Molecular Structure Analysis
The crystal structures of related compounds have been determined, revealing that they belong to the monoclinic system with specific space groups and cell dimensions . These findings suggest that the target compound may also crystallize in a similar system, and its molecular structure could be elucidated using X-ray crystallography to determine the precise arrangement of atoms and the geometry of the molecule.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compounds synthesized, but they do mention the general reactivity of isocyanates and amines leading to the formation of amide bonds, which is a key step in the synthesis of these molecules . Additionally, the one-pot domino reaction described for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives indicates that the target compound might also be amenable to similar synthetic strategies, potentially increasing the efficiency of its synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, the related compounds exhibit distinct inhibition of cancer cell proliferation, suggesting that they have biological activity that could be leveraged in pharmaceutical applications . The target compound's physical properties such as solubility, melting point, and stability, as well as its chemical properties like reactivity and biological activity, would need to be determined through experimental studies.
properties
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-14-10-8-13(9-11-14)21(31)20-19(28)18(17-7-3-4-12-30(17)20)22(32)29-16-6-2-1-5-15(16)23(25,26)27/h1-12H,28H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPBPIVMJQKWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)
![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)
![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)




![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)
![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)